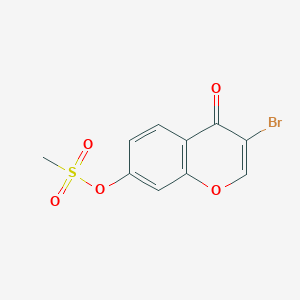

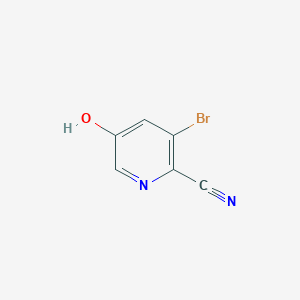

3-bromo-4-oxo-4H-chromen-7-yl methanesulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

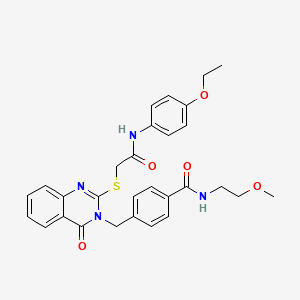

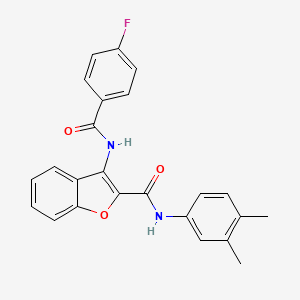

“3-bromo-4-oxo-4H-chromen-7-yl methanesulfonate” is a chemical compound with the molecular formula C10H7BrO5S and a molecular weight of 319.13. It is related to the class of compounds known as coumarins , which are a type of oxa-heterocycle consisting of a benzene ring fused with an α-pyrone nucleus .

Synthesis Analysis

While specific synthesis methods for “3-bromo-4-oxo-4H-chromen-7-yl methanesulfonate” were not found, related compounds have been synthesized using various methods. For instance, 2-oxo-2H-chromen-7-yl 4-chlorobenzoate was synthesized by the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane using a slight excess of triethylamine at 20 °C for 1 h .Molecular Structure Analysis

The molecular structure of “3-bromo-4-oxo-4H-chromen-7-yl methanesulfonate” can be analyzed using various spectroscopic techniques. For instance, 1H NMR and 13C NMR spectroscopy can provide information about the hydrogen and carbon atoms in the molecule, respectively . Additionally, density functional theory (DFT) calculations can be used to study the geometrical parameters, bond lengths, and bond angles .Chemical Reactions Analysis

The chemical reactions involving “3-bromo-4-oxo-4H-chromen-7-yl methanesulfonate” can be studied using various techniques. For example, electrospray ionization mass spectrometry (ESI-MS) can be used to study the fragmentation routes of the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-bromo-4-oxo-4H-chromen-7-yl methanesulfonate” can be analyzed using various techniques. For instance, the melting point can be determined experimentally . Additionally, NMR spectroscopy can provide information about the chemical shifts of the hydrogen and carbon atoms in the molecule .Scientific Research Applications

Antitumor Activity

This compound has been studied for its potential antitumor activity. Certain derivatives have shown promising results against liver carcinoma, indicating its potential use in cancer research and therapy .

Synthesis of Novel Compounds

It serves as a precursor in the synthesis of a variety of novel compounds, such as (E)-3-(2-arylcarbonyl-3-(arylamino)allyl)-4H-chromen-4-ones, which could have various applications in medicinal chemistry .

Antimicrobial Activities

Studies have been conducted on the antimicrobial activities of derivatives of this compound, which could lead to the development of new antimicrobial agents .

Structural and Optical Properties Analysis

The compound has been used in studies focusing on the density functional theory to understand structural, optical, and photoelectrical properties, which could be relevant in materials science .

Apoptosis Inducing Activity

Derivatives of this compound have been designed and synthesized to induce apoptosis, which is a process of programmed cell death important in both cancer treatment and research .

Synthesis of Acetamide Derivatives

It has been used in the synthesis of acetamide derivatives through reactions with other chemical compounds, which could have applications in drug development and biochemistry .

Synthesis of Coumarins and Related Compounds

The compound is also involved in the synthesis of various coumarins and related compounds like benzofuran and benzoxazol, which are important in pharmaceutical research .

Mechanism of Action

While the specific mechanism of action for “3-bromo-4-oxo-4H-chromen-7-yl methanesulfonate” is not available, related coumarin compounds have shown a wide range of biological and pharmacological activities, including anti-inflammatory, antibacterial, antifungal, anticoagulant, antioxidant, antiviral, cholinesterase (ChE), and monoamine oxidase (MAO) inhibitory properties . They have also exhibited significant anticancer activity through diverse mechanisms of action .

Future Directions

The future directions for research on “3-bromo-4-oxo-4H-chromen-7-yl methanesulfonate” could include further exploration of its synthesis methods, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential biological and pharmacological activities could be investigated further, given the diverse activities exhibited by related coumarin compounds .

properties

IUPAC Name |

(3-bromo-4-oxochromen-7-yl) methanesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrO5S/c1-17(13,14)16-6-2-3-7-9(4-6)15-5-8(11)10(7)12/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNNZKXUPBJKEBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-bromo-4-oxo-4H-chromen-7-yl methanesulfonate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-[(4-fluorobenzyl)amino]-3-oxopropanoate](/img/structure/B2978108.png)

![8-chloro-3-(5-chloro-2,4-dimethoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2978110.png)

![N-{[4-(furan-3-yl)phenyl]methyl}-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2978115.png)

![1-(2,6-Difluorophenyl)-3-[[4-(furan-3-yl)thiophen-2-yl]methyl]urea](/img/structure/B2978117.png)

![4-oxo-1-propyl-N-(2-(thiophen-3-yl)benzyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2978118.png)

![N-benzyl-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2978122.png)

![3-(3-Chlorophenyl)-8-(3-fluorobenzyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2978124.png)